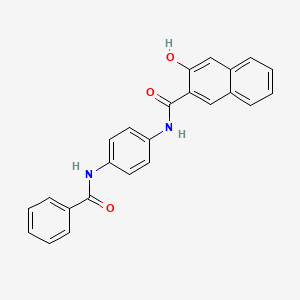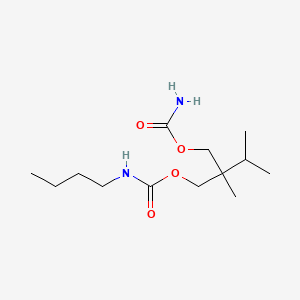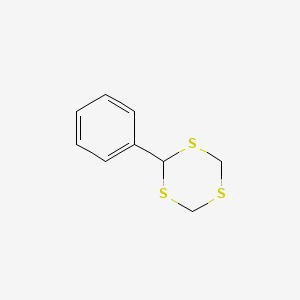
2-Phenyl-1,3,5-trithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3,5-trithiane is an organosulfur compound with the molecular formula C₉H₁₀S₃. It is a derivative of 1,3,5-trithiane, where one of the hydrogen atoms is replaced by a phenyl group. This compound is known for its unique structure, which consists of a six-membered ring with alternating methylene bridges and thioether groups. It is a cyclic trimer of thioformaldehyde and is often used as a building block in organic synthesis .
Vorbereitungsmethoden
2-Phenyl-1,3,5-trithiane can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with hydrogen sulfide in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the trithiane ring . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Phenyl-1,3,5-trithiane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3,5-trithiane has several applications in scientific research:
Biology: The compound’s unique structure and reactivity make it a useful tool in studying biological systems and processes involving sulfur.
Medicine: Research into the potential medicinal properties of this compound and its derivatives is ongoing, with some studies exploring its use as a precursor for drug development.
Wirkmechanismus
The mechanism by which 2-Phenyl-1,3,5-trithiane exerts its effects depends on the specific reaction or applicationThe phenyl group also plays a role in stabilizing intermediates and influencing the overall reactivity of the molecule .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,3,5-trithiane can be compared to other similar compounds, such as:
1,3,5-Trithiane: The parent compound, which lacks the phenyl group and has different reactivity and applications.
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A derivative with methyl groups instead of a phenyl group, leading to different chemical properties and uses.
Eigenschaften
CAS-Nummer |
34131-04-9 |
|---|---|
Molekularformel |
C9H10S3 |
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
2-phenyl-1,3,5-trithiane |
InChI |
InChI=1S/C9H10S3/c1-2-4-8(5-3-1)9-11-6-10-7-12-9/h1-5,9H,6-7H2 |
InChI-Schlüssel |
LZGWUGFGHZEMMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1SCSC(S1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)
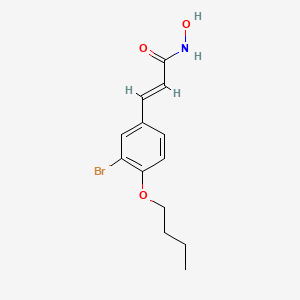

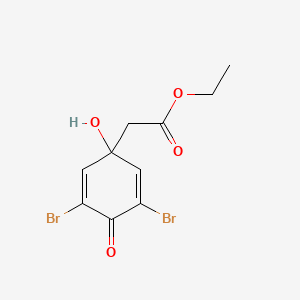
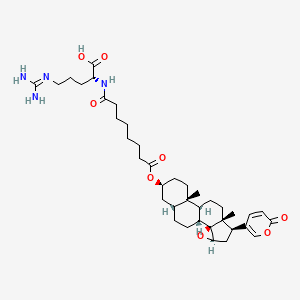

![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
